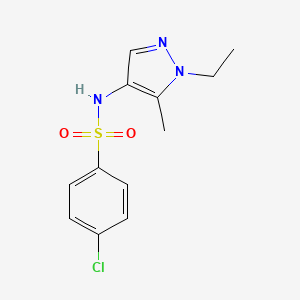![molecular formula C17H21N5O B4367706 N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4367706.png)
N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Descripción general
Descripción
N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, also known as ATC, is a chemical compound that has gained attention in scientific research due to its potential applications in medicine. ATC is a triazolopyrimidine derivative that has been synthesized through various methods and has shown promising results in research studies.
Mecanismo De Acción
The mechanism of action of N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is not fully understood, but studies suggest that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and neuroinflammation. N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation, and to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and modulation of inflammatory signaling pathways. Additionally, N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been shown to protect against oxidative stress and inflammation in the brain, suggesting its potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its ability to inhibit cancer cell growth and induce apoptosis, making it a potential candidate for cancer treatment. Additionally, N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has shown neuroprotective effects, making it a potential candidate for the treatment of neurological disorders. However, one limitation of using N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide, including further studies on its mechanism of action, optimization of its synthesis method, and evaluation of its potential as a therapeutic agent in preclinical and clinical trials. Additionally, further studies are needed to determine the optimal dosage and administration of N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide for its potential applications in medicine.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has been studied for its potential applications in medicine, particularly in the treatment of cancer and neurological disorders. Studies have shown that N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide exhibits anti-cancer activity by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, N-(1-adamantylmethyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has shown potential as a neuroprotective agent, with studies demonstrating its ability to protect against oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O/c23-15(14-20-16-18-2-1-3-22(16)21-14)19-10-17-7-11-4-12(8-17)6-13(5-11)9-17/h1-3,11-13H,4-10H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGJFOXGQDZMMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=NN5C=CC=NC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(6-bromo-2-naphthyl)oxy]acetyl}-N-(2,3-dimethylphenyl)hydrazinecarbothioamide](/img/structure/B4367629.png)
![2-[(4-amino-1-ethyl-1H-pyrazol-3-yl)carbonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4367645.png)
amino]methyl}-1H-indole-2,3-dione](/img/structure/B4367662.png)
![1-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4367665.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4367673.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4367678.png)

![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4367682.png)
![2-{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4367684.png)
![2-ethyl 4-methyl 3-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4367692.png)
![2-methyl 4-propyl 3-methyl-5-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4367698.png)
![(3aR,7aS)-2-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4367714.png)
![1-(2-chloro-4-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4367723.png)
